Cas no 2034390-24-2 (4-ethoxy-3-fluoro-N-{2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ylmethyl}benzene-1-sulfonamide)

4-Ethoxy-3-fluoro-N-{2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ylmethyl}benzene-1-sulfonamide is a specialized sulfonamide derivative featuring a pyrazole-pyridine hybrid scaffold. Its structural complexity, including the ethoxy-fluoro substitution on the benzene ring and the methylpyrazole moiety, suggests potential utility in medicinal chemistry and drug discovery. The compound’s design may enhance binding affinity and selectivity toward biological targets, particularly in kinase or enzyme inhibition studies. Its well-defined molecular architecture allows for precise modifications, making it a valuable intermediate in the synthesis of pharmacologically active molecules. The presence of both fluorine and sulfonamide groups could contribute to improved metabolic stability and target interaction, supporting its use in exploratory research applications.
4-ethoxy-3-fluoro-N-{2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ylmethyl}benzene-1-sulfonamide structure
2034390-24-2 structure
商品名:4-ethoxy-3-fluoro-N-{2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ylmethyl}benzene-1-sulfonamide
CAS番号:2034390-24-2
MF:C18H19FN4O3S
メガワット:390.431865930557
CID:6297354
PubChem ID:119105628

4-ethoxy-3-fluoro-N-{2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ylmethyl}benzene-1-sulfonamide 化学的及び物理的性質

名前と識別子

    • 4-ethoxy-3-fluoro-N-{2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ylmethyl}benzene-1-sulfonamide
    • AKOS026704740
    • 4-ethoxy-3-fluoro-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}benzene-1-sulfonamide
    • 2034390-24-2
    • F6561-6823
    • 4-ethoxy-3-fluoro-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzenesulfonamide
    • 4-ethoxy-3-fluoro-N-[[2-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]benzenesulfonamide
    • インチ: 1S/C18H19FN4O3S/c1-3-26-17-7-6-15(9-16(17)19)27(24,25)22-11-13-5-4-8-20-18(13)14-10-21-23(2)12-14/h4-10,12,22H,3,11H2,1-2H3
    • InChIKey: GEXPFJMGNYFMIX-UHFFFAOYSA-N
    • ほほえんだ: S(C1C=CC(=C(C=1)F)OCC)(NCC1=CC=CN=C1C1C=NN(C)C=1)(=O)=O

計算された属性

  • せいみつぶんしりょう: 390.11618982g/mol
  • どういたいしつりょう: 390.11618982g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 7
  • 重原子数: 27
  • 回転可能化学結合数: 7
  • 複雑さ: 573
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.7
  • トポロジー分子極性表面積: 94.5Ų

4-ethoxy-3-fluoro-N-{2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ylmethyl}benzene-1-sulfonamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6561-6823-10mg
4-ethoxy-3-fluoro-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}benzene-1-sulfonamide
2034390-24-2
10mg
$79.0 2023-09-08
Life Chemicals
F6561-6823-20μmol
4-ethoxy-3-fluoro-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}benzene-1-sulfonamide
2034390-24-2
20μmol
$79.0 2023-09-08
Life Chemicals
F6561-6823-10μmol
4-ethoxy-3-fluoro-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}benzene-1-sulfonamide
2034390-24-2
10μmol
$69.0 2023-09-08
Life Chemicals
F6561-6823-30mg
4-ethoxy-3-fluoro-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}benzene-1-sulfonamide
2034390-24-2
30mg
$119.0 2023-09-08
Life Chemicals
F6561-6823-5μmol
4-ethoxy-3-fluoro-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}benzene-1-sulfonamide
2034390-24-2
5μmol
$63.0 2023-09-08
Life Chemicals
F6561-6823-4mg
4-ethoxy-3-fluoro-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}benzene-1-sulfonamide
2034390-24-2
4mg
$66.0 2023-09-08
Life Chemicals
F6561-6823-15mg
4-ethoxy-3-fluoro-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}benzene-1-sulfonamide
2034390-24-2
15mg
$89.0 2023-09-08
Life Chemicals
F6561-6823-1mg
4-ethoxy-3-fluoro-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}benzene-1-sulfonamide
2034390-24-2
1mg
$54.0 2023-09-08
Life Chemicals
F6561-6823-2μmol
4-ethoxy-3-fluoro-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}benzene-1-sulfonamide
2034390-24-2
2μmol
$57.0 2023-09-08
Life Chemicals
F6561-6823-20mg
4-ethoxy-3-fluoro-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}benzene-1-sulfonamide
2034390-24-2
20mg
$99.0 2023-09-08

4-ethoxy-3-fluoro-N-{2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ylmethyl}benzene-1-sulfonamide 関連文献

4-ethoxy-3-fluoro-N-{2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ylmethyl}benzene-1-sulfonamideに関する追加情報

Introduction to 4-ethoxy-3-fluoro-N-{2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ylmethyl}benzene-1-sulfonamide (CAS No. 2034390-24-2)

4-ethoxy-3-fluoro-N-{2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ylmethyl}benzene-1-sulfonamide, identified by its CAS number 2034390-24-2, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This molecule represents a convergence of structural complexity and functional diversity, making it a subject of extensive research for its potential applications in drug discovery and therapeutic development.

The chemical structure of 4-ethoxy-3-fluoro-N-{2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ylmethyl}benzene-1-sulfonamide incorporates several key pharmacophoric elements that are highly relevant to modern drug design. The presence of a benzene ring substituted with an ethoxy group at the 4-position and a fluoro group at the 3-position introduces electronic and steric modifications that can influence binding affinity and metabolic stability. Additionally, the sulfonamide moiety at the nitrogen position serves as a critical pharmacophore, often involved in hydrogen bonding interactions with biological targets.

The pyridine and pyrazole heterocyclic rings appended to the sulfonamide group further enhance the molecular complexity. These heterocycles are well-documented in medicinal chemistry for their ability to modulate biological activity through various mechanisms. Specifically, the 1-methyl-1H-pyrazol-4-yl substituent on the pyridine ring may contribute to improved solubility and bioavailability, while the overall arrangement of these groups could facilitate targeted interactions with specific enzymes or receptors.

Recent advancements in computational chemistry and high-throughput screening have enabled researchers to explore the potential of such complex molecules more efficiently. The structural features of 4-ethoxy-3-fluoro-N-{2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ylmethyl}benzene-1-sulfonamide make it an attractive candidate for virtual screening against large databases of biological targets, including kinases, transcription factors, and other therapeutic targets relevant to oncology, inflammation, and infectious diseases.

In particular, the sulfonamide group has been extensively studied for its role in drug development due to its versatility in forming hydrogen bonds and its ability to modulate enzyme activity. For instance, sulfonamides have been successfully incorporated into drugs that target bacterial dihydropteroate synthase, demonstrating their efficacy in antimicrobial applications. The structural motif of 4-ethoxy-3-fluoro-N-{2-(1-methyl-1H-pyrazol-4-yll)pyridin}-3 -ylmethyl}benzene-l-sulfonamide may similarly exploit these interactions to modulate biological pathways.

The fluoro substituent at the 3-position of the benzene ring is another key feature that warrants discussion. Fluorine atoms are frequently introduced into drug molecules due to their ability to enhance metabolic stability, improve binding affinity, and alter pharmacokinetic properties. In this context, the presence of a fluorine atom in 4-e thoxy--fluoro-N-{2-(l-methyl-lH-pyrazol--4-yll)pyridin--3 -ylmethyl}benzenel-sulfonamide could contribute to increased bioavailability and prolonged half-life upon administration.

Furthermore, the ethoxy group at the 4-position may serve as a hydrophilic anchor, enhancing solubility while maintaining overall lipophilicity—a crucial balance for oral bioavailability. The combination of these substituents creates a molecule with tailored physicochemical properties that could be optimized for specific therapeutic applications.

Current research trends suggest that molecules like 4-e thoxy--fluoro-N-{2-(l-methyl-lH-pyrazol--4-yll)pyridin--3 -ylmethyl}benzenel-sulfonamide are being explored for their potential in addressing unmet medical needs. For example, studies have indicated that sulfonamide derivatives can interact with ATP-binding sites in kinases, leading to inhibition of tumor growth. The pyridine and pyrazole moieties may further enhance binding by occupying hydrophobic pockets or forming specific hydrogen bonds within target proteins.

The integration of machine learning techniques into drug discovery has also accelerated the evaluation of such compounds. Predictive models can now assess molecular properties such as binding affinity, solubility, and toxicity with remarkable accuracy, allowing researchers to prioritize candidates like 4-e th oxy--fluoro-N-{2-(l-methyl-lH-pyrazol--4-yll)pyridin--3 -ylmethyl}benzenel-sulfonamide based on their predicted efficacy and safety profiles before experimental validation.

Experimental validation remains a cornerstone of pharmaceutical research, and synthetic chemists have developed increasingly sophisticated methods to access complex molecules like this one. Advances in synthetic methodologies have enabled the efficient preparation of analogs with modified substitution patterns, allowing researchers to fine-tune biological activity through structure-based optimization.

The potential therapeutic applications of CAS No. 203439024_2 are broad and multifaceted. Given its structural features, it may exhibit activity against a range of targets relevant to chronic diseases such as cancer, neurodegenerative disorders, and autoimmune conditions. Additionally, its sulfonamide core suggests potential utility in antimicrobial therapies, where sulfonamides continue to be refined for improved efficacy against resistant strains.

In conclusion,_ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ *CAS No._203_ 43_90_24_2*_ represents a promising lead compound for further exploration in pharmaceutical research._ Its unique structural features—including substitutions such as *__ethoxy*, *__fluoro*, *__sulfonamide*, *__pyridine*, and *__pyrazole*—position it as a versatile scaffold for developing novel therapeutics._ With ongoing advancements in computational modeling_, synthetic chemistry_, and high-throughput screening_, compounds like this one are poised to make significant contributions_to future medical breakthroughs.__ _

おすすめ記事

推奨される供給者
Handan Zechi Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing Jubai Biopharm
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing Jubai Biopharm
钜澜化工科技(青岛)有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
钜澜化工科技(青岛)有限公司
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hebei Ganmiao New material Technology Co., LTD